
methyl 3-((S)-2-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)-1-(methylamino)-2-oxoethyl)-1H-indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-((S)-2-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)-1-(methylamino)-2-oxoethyl)-1H-indole-1-carboxylate is a complex organic compound with a unique structure that includes an indole core, a methylamino group, and a cyclohexyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-((S)-2-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)-1-(methylamino)-2-oxoethyl)-1H-indole-1-carboxylate typically involves multiple steps. One common approach includes the following steps:
Formation of the Indole Core: Starting from a suitable indole precursor, the indole core is synthesized through a series of reactions such as Fischer indole synthesis.
Introduction of the Methylamino Group: The methylamino group is introduced via reductive amination or other suitable amination reactions.
Attachment of the Cyclohexyl Moiety: The cyclohexyl group is attached through etherification or other coupling reactions.
Final Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as flow chemistry and microreactor technology can be employed to enhance the efficiency and scalability of the synthesis .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core or the cyclohexyl moiety.
Reduction: Reduction reactions can target the carbonyl group or the indole nitrogen.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products Formed:
Oxidation: Products may include oxidized derivatives of the indole or cyclohexyl groups.
Reduction: Reduced forms of the carbonyl or indole nitrogen.
Substitution: Substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
Methyl 3-((S)-2-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)-1-(methylamino)-2-oxoethyl)-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of complex molecules for various industrial applications.
Mécanisme D'action
The mechanism of action of methyl 3-((S)-2-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)-1-(methylamino)-2-oxoethyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparaison Avec Des Composés Similaires
- Methyl 3-((S)-2-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)-1-(amino)-2-oxoethyl)-1H-indole-1-carboxylate
- Methyl 3-((S)-2-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)-1-(ethylamino)-2-oxoethyl)-1H-indole-1-carboxylate
Comparison:
- Structural Differences: The primary differences lie in the substituents attached to the indole core and the cyclohexyl moiety.
- Unique Properties: Methyl 3-((S)-2-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)-1-(methylamino)-2-oxoethyl)-1H-indole-1-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C23H32N2O4 |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
methyl 3-[(1S)-1-(methylamino)-2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-2-oxoethyl]indole-1-carboxylate |
InChI |
InChI=1S/C23H32N2O4/c1-14(2)16-11-10-15(3)12-20(16)29-22(26)21(24-4)18-13-25(23(27)28-5)19-9-7-6-8-17(18)19/h6-9,13-16,20-21,24H,10-12H2,1-5H3/t15-,16+,20-,21+/m1/s1 |
Clé InChI |
ZEDBRFFIGSEARR-XTCWOQMQSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@H](C2=CN(C3=CC=CC=C32)C(=O)OC)NC)C(C)C |
SMILES canonique |
CC1CCC(C(C1)OC(=O)C(C2=CN(C3=CC=CC=C32)C(=O)OC)NC)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


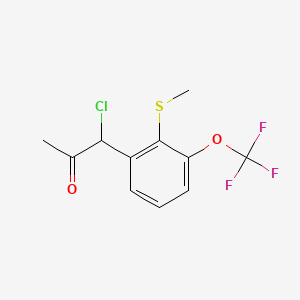
![2-Oxa-6-azaspiro[3.3]heptane-6-sulfonyl fluoride](/img/structure/B14066566.png)
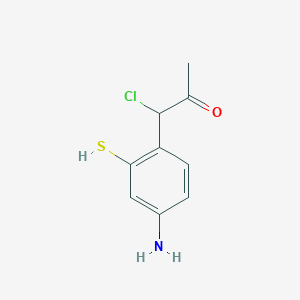
![N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14066576.png)
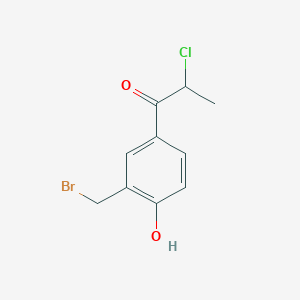
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide;sulfuric acid](/img/structure/B14066592.png)

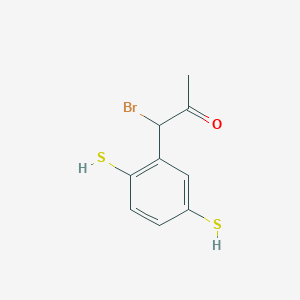
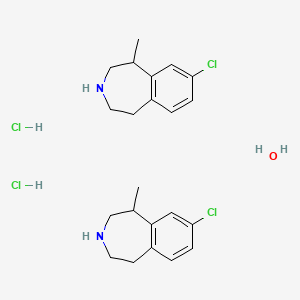
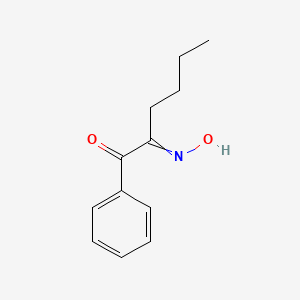


![6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14066649.png)
![4-Chloro-3-methylbenzo[b]thiophene](/img/structure/B14066650.png)
